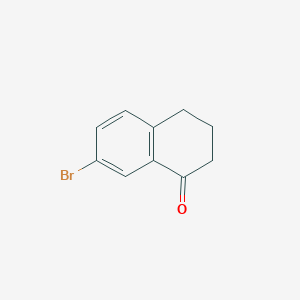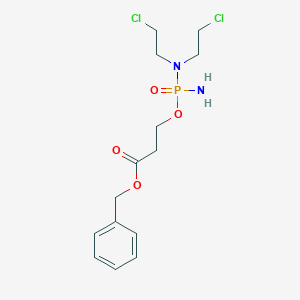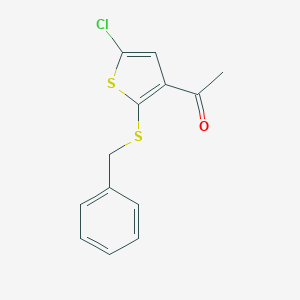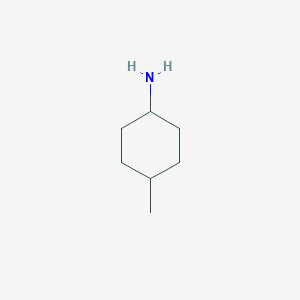
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound synthesized through specific reactions involving carbamimide and other reactants under basic conditions. This compound, characterized by various spectroscopic methods, crystallizes in the monoclinic crystal system, exhibiting unique molecular architecture due to weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Synthesis Analysis
The synthesis involves a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. The compound was characterized using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, confirming its structure through single crystal XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate crystallizes in the monoclinic crystal system with space group P21/c. The unit cell parameters are detailed, and the structure features weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to its three-dimensional architecture (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
This section primarily focuses on the compound's reactivity and chemical behavior, highlighting its synthesis and subsequent reactions. However, specific chemical reactions and properties of Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate beyond its initial synthesis and characterization are not detailed in the provided references.
Physical Properties Analysis
The crystal and molecular structure report does not directly provide the physical properties such as melting point, boiling point, or solubility. However, it details the crystallographic parameters, offering insights into the compound's solid-state characteristics (Sanjeevarayappa et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis, Characterization, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate This compound was synthesized through a condensation reaction and characterized by various spectroscopic techniques. The structure was confirmed by single crystal X-ray diffraction data. Despite exhibiting poor antibacterial activity, it showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Synthesis and Characterization of Derivatives of N-Boc Piperazine Derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, NMR, and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis. The molecular conformation and crystal structure were examined in detail, and the compounds were found to possess moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Synthesis and Characterization of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate This compound, an important intermediate for the synthesis of biologically active benzimidazole compounds, was synthesized with a yield of 52%. Characterization was performed using various spectroscopic techniques (Ya-hu, 2010).
Structural Analysis and Biological Activity
Crystal Structure and Pharmacological Potential The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was studied, highlighting its pharmacologically useful core. The sterically congested piperazine derivative's chemistry was explored for its pharmacological applications (Gumireddy et al., 2021).
Synthesis, Single Crystal X-ray Analysis, and DFT Calculations Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was synthesized and characterized. The molecular structure and stability were investigated using density functional theory, revealing insights into its stability and conformations (Yang et al., 2021).
Corrosion Inhibition and Surface Protection
Investigation of Anticorrosive Behaviour Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was studied for its anticorrosive properties on carbon steel in acidic conditions. The molecule demonstrated significant inhibition efficiency and a protective effect against corrosion, contributing to the development of effective corrosion inhibitors (Praveen et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJQUDZWTWSGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468333 | |
| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
CAS RN |
313657-51-1 | |
| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)








